molecular formula C18H13F5N2O3 B4432992 2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4432992
M. Wt: 400.3 g/mol
InChI Key: PFODQAOIQKRPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PMB, is a synthetic compound used in scientific research. PMB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. The purpose of

Mechanism of Action

2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the suppression of downstream signaling pathways. This compound has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in the development of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for CK2, which reduces the risk of off-target effects. This compound also has a relatively low toxicity profile, making it a suitable candidate for in vivo studies. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

For the use of 2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in scientific research include investigating its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the downstream signaling pathways affected by CK2 inhibition and to identify potential biomarkers of this compound efficacy. Finally, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 is involved in the regulation of various signaling pathways and has been implicated in the development of various diseases such as cancer. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell growth and proliferation.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O3/c19-12-11(13(20)15(22)16(23)14(12)21)17(26)24-10-3-1-9(2-4-10)18(27)25-5-7-28-8-6-25/h1-4H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODQAOIQKRPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.